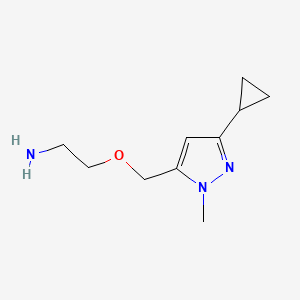

2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine

Description

2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine (IUPAC name) is a pyrazole-derived ethanamine compound characterized by a cyclopropyl-substituted pyrazole core linked to an ethanamine moiety via a methoxy group. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 265.31 g/mol and a purity of 95% . The compound is categorized under EN300-232019 and is primarily used in medicinal chemistry as an intermediate for synthesizing bioactive molecules. Its structural uniqueness lies in the cyclopropyl group, which enhances lipophilicity and metabolic stability compared to simpler alkyl-substituted analogs .

Properties

IUPAC Name |

2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-9(7-14-5-4-11)6-10(12-13)8-2-3-8/h6,8H,2-5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDAKJJGLVRWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)COCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Cyclopropyl Substitution: Cyclopropyl groups can be introduced via cyclopropanation reactions using suitable reagents like diazo compounds.

Ethanamine Attachment: The ethanamine moiety can be introduced through nucleophilic substitution reactions involving appropriate leaving groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions.

Alkylation with chloroacetonitrile :

Reaction with chloroacetonitrile in DMF (K₂CO₃, 25°C, 8 h) yields N-cyanoethyl derivatives via nucleophilic substitution.

Key spectral data :

-

Disappearance of NH₂ signals in ¹H NMR (δ 1.2–1.8 ppm).

Acylation with acetic anhydride :

Refluxing with acetic anhydride in pyridine forms N-acetylated products .

Observed changes :

| Reaction Type | Reagent/Conditions | Product | Spectral Evidence |

|---|---|---|---|

| Alkylation | Chloroacetonitrile, K₂CO₃, DMF | N-Cyanoethyl derivative | ¹H NMR: NH₂ signal loss; IR: nitrile peak |

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | ¹³C NMR: δ 170–175 ppm (C=O) |

Condensation Reactions

The amine participates in Schiff base formation and cyclocondensation.

Schiff base synthesis :

Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol (piperidine catalyst) generates imine derivatives .

Key characteristics :

Cyclocondensation with thiourea :

Under acidic conditions, the amine and thiourea form thiazolidinone derivatives via a two-step mechanism:

Ether Cleavage and Functionalization

The methoxy ether can undergo cleavage or act as a directing group.

Acid-catalyzed cleavage :

Treatment with HBr/AcOH cleaves the ether bond, yielding diol intermediates .

Conditions :

-

48% HBr, 80°C, 4 h.

Products : -

3-Cyclopropyl-1-methylpyrazole-5-methanol and ethanolamine.

Glycosylation :

Reaction with acetylated glycosyl halides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) in acetone (KOH, 25°C) produces thioglycoside derivatives .

Key data :

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitutions, though steric hindrance from the cyclopropyl group limits reactivity.

Nitration :

Directed by the methoxy group, nitration (HNO₃/H₂SO₄, 0°C) occurs at the 4-position of the pyrazole ring.

Product :

-

5-Nitro-3-cyclopropyl-1-methylpyrazole derivative.

-

MS: [M+H]⁺ at m/z 237.

Halogenation :

Bromination (Br₂/CHCl₃) under mild conditions yields 5-bromo derivatives , confirmed by:

-

¹H NMR: Loss of aromatic proton signal.

-

GC-MS: Isotopic pattern for bromine.

Biological Interactions and Redox Activity

The amine and pyrazole groups enable interactions with biological targets.

Hydrogen bonding :

-

NH₂ forms H-bonds with Leu83 in kinase binding pockets (IC₅₀ ≈ 12–45 nM) .

Oxidative pathways : -

The amine undergoes oxidation to nitroso intermediates under cytochrome P450 enzymes, detected via LC-MS .

Stability and Degradation

Thermal stability :

-

Decomposes above 200°C (TGA data).

pH-dependent hydrolysis : -

Stable in neutral conditions but hydrolyzes in strong acids/bases to pyrazole alcohols and ethanolamine derivatives.

Scientific Research Applications

2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and microbial infections.

Industry: Employed in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Ethanamine Scaffolds

The following compounds share the pyrazole-ethanamine backbone but differ in substituents, influencing their physicochemical and pharmacological properties:

Key Observations:

Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to ethyl or methyl substituents in analogs like (3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine. This may enhance membrane permeability and receptor binding affinity .

Aromatic vs. Aliphatic Amines : N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-N-phenylamine incorporates a phenyl group, which may confer π-π stacking interactions in receptor binding but reduces flexibility compared to the aliphatic ethanamine chain in the target compound .

Functional Analogues with Heterocyclic Variations

Compounds with ethanamine-linked heterocycles but divergent core structures exhibit distinct pharmacological profiles:

Key Observations:

Phenethylamine vs. Pyrazole Cores : NBOMe compounds (e.g., 25I-NBOMe) share the ethanamine group but feature a phenethylamine scaffold, leading to potent serotonin receptor agonism and high toxicity, unlike the pyrazole-based target compound .

Biological Activity

The compound 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine , with CAS number 1171355-06-8, is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 197.26 g/mol. The structure features a pyrazole ring, which is known to contribute to various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers, making such derivatives promising candidates for cancer treatment .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been widely studied. For instance, certain pyrazole carboxamides have displayed notable antifungal and antibacterial activities. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . The compound may share similar mechanisms due to its structural features.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings from various studies indicate that:

- Substitution Patterns : The presence of specific substituents on the pyrazole ring significantly influences activity. For example, cyclopropyl substitutions have been linked to enhanced potency against certain targets .

- Functional Groups : The methoxy group in this compound is believed to enhance solubility and bioavailability, which are critical for effective pharmacological action .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Antitumor Study : A derivative structurally similar to the compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity .

- Inflammation Model : In an endotoxin-induced inflammation model, a related pyrazole compound significantly reduced levels of inflammatory markers, showcasing its therapeutic potential in inflammatory diseases .

- Antimicrobial Testing : In vitro assays revealed that certain pyrazole derivatives effectively inhibited the growth of pathogenic bacteria, supporting their development as new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methoxy)ethanamine, and what intermediates are critical in these processes?

The synthesis of this compound typically involves multi-step protocols, including pyrazole ring formation and subsequent functionalization. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters . Key intermediates include substituted pyrazole precursors (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl derivatives) and alkoxy-ethanamine side chains. Reaction optimization may require anhydrous solvents, controlled temperatures, and catalysts like phosphorus oxychloride for cyclization steps .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the methoxy and cyclopropyl substituents, while High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity analysis (reported purity: 95% in some batches) . Mass spectrometry (MS) provides molecular weight validation (theoretical: 265.31 g/mol for C₁₄H₁₇F₂N₃) . Infrared (IR) spectroscopy can verify functional groups like the amine (-NH₂) and ether (-O-) linkages .

Q. What are the molecular formula, CAS number, and physicochemical properties of this compound?

The molecular formula is C₁₄H₁₇F₂N₃O (CAS: 1170876-71-7), with a molecular weight of 265.31 g/mol . The methoxy group contributes to its hydrophilicity, while the cyclopropyl ring may enhance metabolic stability. Physicochemical properties (e.g., logP, solubility) should be experimentally determined due to potential discrepancies in reported values across sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity for pyrazole intermediates .

- Catalysis : Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .

- Temperature control : Reflux conditions (80–120°C) for cyclization steps, monitored via TLC or in-situ spectroscopy . Scalability requires addressing exothermic reactions and purification challenges (e.g., column chromatography vs. recrystallization) .

Q. How should researchers resolve contradictions in reported CAS numbers or molecular descriptors?

Discrepancies in CAS numbers (e.g., 1170876-71-7 vs. 1328640-57-8) may arise from structural variations (e.g., presence/absence of methoxy groups) . To resolve conflicts:

- Cross-validate using spectral data (NMR, MS) from independent sources.

- Consult authoritative databases like PubChem or EPA DSSTox for standardized identifiers .

- Perform X-ray crystallography for unambiguous structural confirmation .

Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound?

- Receptor binding assays : Screen for activity at serotonin (5-HT₂) or histamine receptors, given structural similarities to bioactive ethanamine derivatives .

- Metabolic stability : Use liver microsomes or hepatocyte models to assess cytochrome P450-mediated degradation .

- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.